2-Azido-ADP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

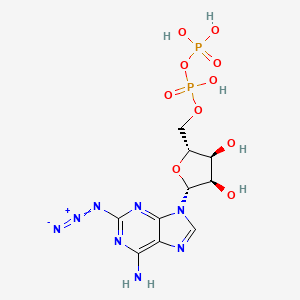

2-Azido-ADP, also known as this compound, is a useful research compound. Its molecular formula is C10H14N8O10P2 and its molecular weight is 468.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photoaffinity Labeling

Mechanism and Importance

2-Azido-ADP serves as a photoactivatable probe, allowing researchers to study protein interactions and binding sites within biological membranes. Upon exposure to UV light, the azido group can undergo a photochemical reaction, leading to covalent attachment to nearby proteins. This property has been exploited to investigate the binding dynamics of nucleotides in chloroplast thylakoid membranes.

Case Study: Binding to Thylakoid Membranes

In a study examining the binding of this compound to spinach chloroplast thylakoid membranes, it was found that this compound inhibited light-induced dark binding of ADP at the tight nucleotide binding site. The binding affinity was characterized by a concentration of 1 μM resulting in 50% maximum binding. The covalent incorporation of labeled compounds into the membranes was confirmed through UV photolysis, demonstrating its utility in studying membrane-bound proteins such as coupling factor 1 .

Enzyme Inhibition

F1-ATPase Activity Inhibition

Another significant application of this compound is its role as an inhibitor of F1-ATPase activity. When incubated with F1-ATPase in the presence of magnesium ions, this compound resulted in a covalent bond that inhibited ATPase activity by approximately 40-45%. This effect was attributed to the binding at non-catalytic sites on the enzyme, providing insights into the mechanisms regulating ATP synthesis and hydrolysis .

Chemical Biology Applications

Bioorthogonal Chemistry

The azido group present in this compound allows for bioorthogonal reactions, particularly click chemistry, which can be utilized for labeling biomolecules without interfering with biological processes. This characteristic makes it a valuable tool for developing fluorescently labeled RNA and studying nucleic acid interactions.

RNA Modification Studies

Research has demonstrated that incorporating azido modifications into RNA can enhance its stability and functionality. For instance, studies on site-specific incorporation of 2'-azido nucleosides into RNA showed improved resistance to nucleases and facilitated fluorescent labeling through click reactions .

Summary Table of Applications

Analyse Chemischer Reaktionen

Hydrolysis Kinetics in F₁-ATPase Systems

2-Azido-ADP and its triphosphate counterpart (2-azido-ATP) undergo hydrolysis catalyzed by F₁-ATPase, a critical enzyme in ATP synthesis. Key findings include:

-

Kinetic Parameters :

| Parameter | Value (2-Azido-ATP) | Conditions |

|---|---|---|

| Vₘₐₓ | 105 U/mg F₁ | 1.0 mM SO₃²⁻ |

| Kₘ | 250 μM | 1.0 mM SO₃²⁻ |

| Activation Anion | Required | Absence causes non-linear kinetics |

Photoaffinity Labeling and Enzyme Inactivation

This compound acts as a photoaffinity label, enabling covalent modification of F₁-ATPase upon UV irradiation (360 nm):

-

Inactivation Efficiency :

-

Covalent Binding Sites :

Metal Ion Dependency in High-Affinity Binding

Mg²⁺ plays a critical role in facilitating tight binding to catalytic sites:

-

Mg²⁺ Requirement : High-affinity binding of this compound to F₁-ATPase occurs only in the presence of Mg²⁺ .

-

Comparative Reactivity : this compound shows stronger binding and inactivation effects compared to 8-azido-ADP, which exhibits negligible activity under similar conditions .

Structural and Functional Implications

While X-ray data specific to this compound is limited, studies on analogous 2′-azido-modified RNAs reveal:

-

Ribose Conformation : The 2′-azido group stabilizes the C3′-endo ribose conformation, mimicking natural A-form RNA helices .

-

Hydrogen Bonding : Water-mediated hydrogen bonds in the minor groove are altered, potentially influencing ligand interactions .

Comparative Analysis with 8-Azido Analogues

This compound outperforms 8-azido-ADP in key aspects:

| Property | This compound | 8-Azido-ADP |

|---|---|---|

| Binding Affinity | High (Mg²⁺-dependent) | Negligible |

| Inactivation Efficiency | Strong | Weak/None |

| Hydrolysis Kinetics | Measurable (Kₘ = 250 μM) | Not reported |

Eigenschaften

CAS-Nummer |

64020-53-7 |

|---|---|

Molekularformel |

C10H14N8O10P2 |

Molekulargewicht |

468.21 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H14N8O10P2/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,14,15)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1 |

InChI-Schlüssel |

FTMUAIDHSPOISG-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N |

Isomerische SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N |

Kanonische SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N |

Synonyme |

1-azidoadenosine-3',5'-bisphosphate 2-azido-ADP 2-azidoadenosine 3',5'-diphosphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.